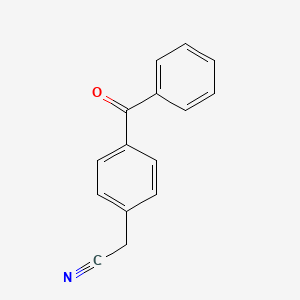

(4-Benzoylphenyl)acetonitrile

Description

Structural Significance and Synthetic Relevance of Aryl Acetonitriles

Aryl acetonitriles are a class of organic compounds characterized by an aryl group and a nitrile (-C≡N) function connected by a methylene (B1212753) bridge. The nitrile group, with its strong electron-withdrawing nature and linear geometry, imparts unique reactivity to the adjacent methylene group, making the benzylic protons acidic and susceptible to deprotonation. This acidity allows for a wide range of carbon-carbon bond-forming reactions, establishing aryl acetonitriles as valuable synthons in organic synthesis.

The versatility of the nitrile group extends beyond its ability to activate the adjacent methylene protons. It can be hydrolyzed to carboxylic acids, reduced to primary amines, or converted to various nitrogen-containing heterocycles. This chemical plasticity makes aryl acetonitriles crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. ntnu.nontnu.no For instance, the development of efficient methods for the synthesis of aryl acrylonitrile (B1666552) derivatives, an important subclass, is in high demand due to their presence in numerous bioactive compounds. nih.gov

The synthetic relevance of aryl acetonitriles is further underscored by their use in multicomponent reactions and as precursors in transition metal-catalyzed cross-coupling reactions. nih.govscielo.br These modern synthetic methodologies leverage the unique reactivity of the aryl acetonitrile (B52724) scaffold to construct intricate molecular frameworks with high efficiency and atom economy.

Contextualization of (4-Benzoylphenyl)acetonitrile within Advanced Molecular Synthesis

This compound, with its chemical formula C15H11NO, distinguishes itself within the aryl acetonitrile family by incorporating a benzophenone (B1666685) unit. ontosight.ai This ketone functionality introduces a second reactive site into the molecule, significantly expanding its synthetic potential. The benzophenone moiety is a well-known pharmacophore found in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. nih.gov

The presence of both the nitrile and the benzophenone groups allows for selective and sequential transformations, enabling the synthesis of diverse and complex molecules. For example, the nitrile group can be manipulated without affecting the ketone, and vice versa, or both functionalities can be engaged in a single transformation to construct polycyclic systems.

A notable application of this compound is its role as a key intermediate in the synthesis of Ketoprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). patsnap.comchemicalbook.com The synthesis of Ketoprofen from this compound typically involves the α-alkylation of the acetonitrile followed by hydrolysis of the nitrile to a carboxylic acid. chemicalbook.comprepchem.com This transformation highlights the strategic importance of this compound as a precursor to high-value pharmaceutical compounds.

Furthermore, the benzophenone portion of the molecule can act as a photoinitiator, adding another dimension to its utility in materials science and photochemistry. nih.gov The combination of these distinct chemical features in a single, readily accessible molecule makes this compound a powerful tool for chemists engaged in the design and synthesis of novel organic molecules with tailored properties and functions.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. ontosight.ai Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C15H11NO | ontosight.ai |

| Molecular Weight | 221.26 g/mol | |

| Melting Point | 105-110 °C | ontosight.ai |

| Solubility | Slightly soluble in water; highly soluble in organic solvents like ethanol (B145695), methanol (B129727), and dichloromethane. ontosight.ai | |

| Appearance | White or off-white crystalline solid. ontosight.ai | |

| Infrared Spectrum | Exhibits a characteristic nitrile absorption band. ontosight.ai |

Synthesis of this compound

One common method for the synthesis of this compound involves the reaction of benzoyl chloride with phenylacetonitrile (B145931) in the presence of a base such as pyridine (B92270) or triethylamine. ontosight.ai Another reported synthesis involves the reaction of m-(bromomethyl)benzophenone with sodium cyanide. prepchem.com

A preparation method for the related compound, high-purity 4-fluorobenzoylacetonitrile, utilizes an alkali metal as a base and acetonitrile as a solvent, reacting acetonitrile with methyl 4-fluorobenzoate (B1226621). google.com This suggests that similar Claisen condensation-type strategies could be employed for the synthesis of this compound.

Applications in the Synthesis of Bioactive Molecules

The primary application of this compound lies in its use as a precursor for the synthesis of other molecules, most notably Ketoprofen. patsnap.comchemicalbook.com The general synthetic route to Ketoprofen from this compound is outlined below:

Alkylation: The acidic α-proton of this compound is removed by a base, and the resulting carbanion is reacted with a methylating agent, such as methyl iodide, to introduce a methyl group at the α-position, forming 2-(4-benzoylphenyl)propanenitrile. chemicalbook.com

Hydrolysis: The nitrile group of 2-(4-benzoylphenyl)propanenitrile is then hydrolyzed under acidic or basic conditions to yield Ketoprofen (2-(3-benzoylphenyl)propionic acid). patsnap.comchemicalbook.com

Beyond Ketoprofen, the versatile structure of this compound makes it a valuable starting material for the synthesis of a variety of other potentially bioactive compounds. The benzophenone moiety is a known scaffold in medicinal chemistry, and derivatives can be synthesized to target various biological pathways. nih.gov For example, derivatives of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid have been synthesized and evaluated as inhibitors of steroid 5α-reductase. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

21192-61-0 |

|---|---|

Molecular Formula |

C15H11NO |

Molecular Weight |

221.25 g/mol |

IUPAC Name |

2-(4-benzoylphenyl)acetonitrile |

InChI |

InChI=1S/C15H11NO/c16-11-10-12-6-8-14(9-7-12)15(17)13-4-2-1-3-5-13/h1-9H,10H2 |

InChI Key |

ICHCUXZCEQWBNV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC#N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Benzoylphenyl Acetonitrile and Analogous Structures

Direct Synthesis Approaches to (4-Benzoylphenyl)acetonitrile

Direct synthetic methods offer a straightforward pathway to this compound by constructing the key bonds in the final steps of the synthesis. These approaches primarily involve the introduction of the nitrile group onto a pre-existing benzophenone (B1666685) framework or the formation of the aryl-acetonitrile bond through coupling reactions.

Cyanation Reactions Involving Substituted Benzophenone Precursors

One of the most common methods for synthesizing aryl nitriles is through the cyanation of appropriate precursors. In the case of this compound, this typically involves the reaction of a substituted benzophenone derivative. A notable example is the reaction of m-(bromomethyl)benzophenone with sodium cyanide. prepchem.com This nucleophilic substitution reaction directly introduces the cyano group, yielding this compound. prepchem.com

The general scheme for this type of reaction is as follows:

Table 1: Cyanation of Substituted Benzophenones

| Precursor | Reagent | Product |

|---|

This method is advantageous due to the commercial availability of the starting materials and the relative simplicity of the reaction conditions.

Cross-Coupling Strategies for Aryl Acetonitrile (B52724) Formation

Modern synthetic organic chemistry heavily relies on cross-coupling reactions to form carbon-carbon bonds. These methods are particularly useful for creating aryl acetonitriles. Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool in this regard. scholaris.ca For instance, the Suzuki-Miyaura coupling of aryl nitriles with aryl or alkenyl boronic esters, catalyzed by nickel, allows for the formation of complex polyaryl scaffolds. acs.org While direct examples for this compound are not explicitly detailed, the general principle involves coupling an aryl halide or a related electrophile with a source of the cyanomethyl group.

Challenges in these cross-coupling reactions include the potential for the Lewis basic nitrile group to form insoluble oligomers and the relatively slow reductive elimination step compared to ketone counterparts. scholaris.ca Overcoming these hurdles often requires careful selection of ligands and reaction conditions. Electrochemical methods are also being explored to drive these transformations more efficiently. researchgate.net

Indirect Synthetic Routes and Precursor Chemistry

Indirect routes to this compound involve the construction of the molecule through the strategic use of versatile building blocks and the interconversion of functional groups.

Acetonitrile as a Versatile C1 Building Block in Carbon-Carbon Bond Formation

Acetonitrile can serve as a "C1" building block, providing a single carbon atom (the methyl carbon) for the formation of new carbon-carbon bonds. rsc.orgnih.gov In the context of synthesizing compounds like this compound, this approach would involve reacting a suitable benzophenone derivative with acetonitrile under conditions that promote the formation of the desired carbon-carbon bond. For example, the reaction of methyl 4-fluorobenzoate (B1226621) with acetonitrile in the presence of an alkali metal base can yield 4-fluorobenzoylacetonitrile. google.com This highlights how acetonitrile can be used to introduce the cyanomethyl group onto an aromatic ring.

Functionalization of Aromatic Systems via Cyanomethylation

Cyanomethylation is a process that introduces a cyanomethyl group (-CH2CN) onto a molecule. The direct cyanomethylation of aromatic rings is an attractive strategy for synthesizing arylacetonitriles. researchgate.net This can be achieved through various methods, including photochemical aromatic cyanomethylation, which proceeds via radical cations. acs.org Another approach involves the cross-dehydrogenative coupling (CDC) of arylamines with acetonitrile, catalyzed by iron(II) chloride, to form arylacetonitriles. acs.org This method is notable for its use of a non-toxic catalyst and its atom economy. acs.org

The electroreduction of aromatic carbonyl compounds, such as benzophenone, in acetonitrile has also been shown to lead to cyanomethylation products. rsc.org

Table 2: Methods for Aromatic Cyanomethylation

| Method | Catalyst/Reagent | Substrate |

|---|---|---|

| Photochemical Aromatic Cyanomethylation | Light | Aromatic compounds |

| Cross-Dehydrogenative Coupling | FeCl2 | Arylamines |

Interconversion Pathways Between Nitriles and Ketone Moieties

The interconversion of nitriles and ketones represents a fundamental transformation in organic synthesis and provides an indirect route to molecules like this compound.

Nitriles can be converted to ketones through reaction with organometallic reagents such as Grignard reagents or organolithium reagents. chemistrysteps.compearson.comyoutube.comlibretexts.org The nucleophilic addition of the organometallic reagent to the nitrile carbon forms an imine anion intermediate, which is then hydrolyzed to a ketone upon aqueous workup. libretexts.org

Conversely, ketones can be converted to nitriles. One method involves the use of tosylmethyl isocyanide (TosMIC) and a base, which effectively acts as a reductive cyanation. researchgate.net Another approach involves reacting ketones with diethyl phosphorocyanidate and lithium cyanide to form cyanophosphates, which are then treated with boron trifluoride etherate to yield α,β-unsaturated nitriles. researchgate.net

These interconversion pathways allow for synthetic flexibility, enabling the strategic placement of either a nitrile or a ketone group, which can then be transformed into the other as needed during a multi-step synthesis.

Mechanistic Investigations of Reactions Involving 4 Benzoylphenyl Acetonitrile Motifs

Radical Reaction Pathways

Radical reactions involve species with unpaired electrons and are crucial in many synthetic and biological processes. The (4-Benzoylphenyl)acetonitrile structure incorporates both a benzophenone (B1666685) moiety, a well-known photosensitizer capable of initiating radical reactions, and a nitrile group, which can participate in radical additions.

Hydrogen Atom Transfer (HAT) Processes in Benzophenone-Acetonitrile Systems

Benzophenone, upon photoexcitation, can enter a triplet state and abstract a hydrogen atom from a suitable donor. researchgate.netmdpi.com In systems containing both benzophenone and acetonitrile (B52724), the benzophenone triplet can abstract a hydrogen atom from the acetonitrile. osti.gov The rate of this hydrogen abstraction is influenced by the ionization potential of the resulting radical. osti.gov While acetonitrile is often considered a relatively inert solvent, it can act as a hydrogen donor in the photoreduction of benzophenone, leading to the formation of ketyl radicals. osti.govresearchgate.net

The general mechanism for HAT initiated by a benzophenone derivative involves the following steps:

Photoexcitation: The benzophenone moiety absorbs UV light, promoting it to an excited singlet state (S₁), which then undergoes intersystem crossing to the more stable triplet state (T₁). mdpi.com

Hydrogen Abstraction: The triplet benzophenone acts as a diradical and abstracts a hydrogen atom from a donor molecule, in this case, the acetonitrile component or another hydrogen donor in the system. researchgate.netmdpi.com

Radical Formation: This process generates a ketyl radical from the benzophenone and a new carbon-centered radical from the hydrogen donor. mdpi.com

The efficiency of this process is dependent on factors such as solvent polarity and the presence of other quenchers. researchgate.net

Free Radical Addition Reactions of Nitriles with Unsaturated Hydrocarbons

The nitrile group can participate in free radical addition reactions with unsaturated hydrocarbons like alkenes and alkynes. nih.govacs.orgresearchgate.net These reactions provide a pathway to form new carbon-carbon bonds and introduce both a nitrile and a hydrocarbon functionality in a single step.

A general method for the atom transfer radical addition (ATRA) of simple nitriles to alkynes has been developed, yielding β,γ-unsaturated nitriles. nih.govacs.org The mechanism typically involves the generation of a nitrile-containing radical, which then adds across the double or triple bond of the unsaturated hydrocarbon. researchgate.netresearchgate.net

A study by Liu's group in 2019 demonstrated the free radical addition of acetonitrile to alkynes. researchgate.net In the presence of a radical initiator like tert-butyl peroxybenzoate (TBPB), alkynes and acetonitrile react at elevated temperatures to produce β,γ-unsaturated nitriles. researchgate.net Copper catalysis has also been employed to facilitate the cross-dehydrogenative coupling of unactivated olefins with alkylnitriles, proceeding through a cyanoalkyl radical intermediate. nih.gov This method offers a direct way to form homoallylic nitriles from simple starting materials. nih.gov

Nucleophilic and Organometallic Transformations

The electrophilic carbon atom of the nitrile group in this compound makes it susceptible to attack by nucleophiles, particularly organometallic reagents. Furthermore, the aryl rings provide sites for transition metal-catalyzed cross-coupling reactions.

Nucleophilic Addition of Organometallic Reagents to Nitrile Substrates and Subsequent Hydrolysis

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, are powerful nucleophiles that readily add to the polar carbon-nitrogen triple bond of nitriles. chemistrysteps.comucalgary.calibretexts.org This reaction is a versatile method for the synthesis of ketones. chemistrysteps.comucalgary.camasterorganicchemistry.com

The mechanism proceeds as follows:

Nucleophilic Addition: The nucleophilic carbon of the organometallic reagent attacks the electrophilic carbon of the nitrile, forming an intermediate imine anion. ucalgary.camasterorganicchemistry.com

Hydrolysis: Subsequent workup with aqueous acid hydrolyzes the imine intermediate to a ketone. ucalgary.calibretexts.orgmasterorganicchemistry.com An important feature of this reaction is that the ketone is only formed during the workup, preventing further reaction with the organometallic reagent. ucalgary.ca

| Organometallic Reagent | Substrate | Product after Hydrolysis | Reference |

| Grignard Reagent (RMgX) | Nitrile (R'-C≡N) | Ketone (R-CO-R') | ucalgary.calibretexts.org |

| Organolithium Reagent (RLi) | Nitrile (R'-C≡N) | Ketone (R-CO-R') | chemistrysteps.comucalgary.ca |

This table summarizes the general reaction of organometallic reagents with nitriles.

The reactivity of organolithium reagents is broad, and they can be used for various transformations, including deprotonation and addition to carbonyl compounds. wikipedia.orgmasterorganicchemistry.comyoutube.comyoutube.com

Palladium and Copper Catalysis in Arylation and Cross-Coupling Processes

Palladium and copper catalysts are extensively used to form carbon-carbon and carbon-heteroatom bonds. The this compound scaffold can participate in such reactions at both the aryl rings and the α-carbon of the nitrile group.

Palladium-catalyzed α-arylation of nitriles is a powerful method for constructing α-aryl nitriles. acs.orgnih.govorganic-chemistry.orgcapes.gov.br This reaction typically involves the generation of a nitrile enolate in the presence of a palladium catalyst and an aryl halide. acs.orgnih.gov The proposed mechanism involves the formation of an arylpalladium enolate intermediate, followed by reductive elimination to form the C-C bond. acs.orgnih.gov The use of sterically hindered and electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands has significantly expanded the scope of this reaction. acs.orgnih.govorganic-chemistry.org A general method for the direct α-arylation of nitriles with aryl chlorides, which are typically less reactive, has been developed using a specific bicyclic ligand with a palladium catalyst. organic-chemistry.org The first example of a palladium-catalyzed asymmetric coupling of aryl halides and alkylnitriles to generate quaternary centers with good enantioselectivity has also been reported. acs.org

Copper-catalyzed reactions also play a significant role in the functionalization of molecules containing nitrile groups. Copper catalysts can mediate the transformation of alkyl nitriles into N-arylacetamides using diaryliodonium salts. rsc.org Mechanistic studies suggest the formation of an intermediate ketenimine that is subsequently hydrolyzed. rsc.org Copper-mediated radical α-heteroarylation of nitriles with azobis(alkylcarbonitriles) provides a route to α,α-dialkyl-α-aryl nitriles. acs.org Furthermore, copper catalysis is effective in the cross-coupling of various substrates, and the choice of ligand and base is often crucial for the success of these reactions. acs.org

Photochemical Activation and Reactivity Studies

The benzophenone moiety in this compound is a chromophore that can be activated by UV light, leading to a variety of photochemical reactions. researchgate.netmdpi.com Acetonitrile itself is a useful solvent for photochemical experiments due to its transparency in the UV-visible region and its polarity. researchgate.net

Upon irradiation with UV light (around 350 nm), benzophenone is excited to its triplet state, which behaves as a biradical. researchgate.net This excited state is a powerful hydrogen atom abstractor and can react with C-H bonds to form a new C-C bond and a ketyl radical. researchgate.netmdpi.com This reactivity is the basis for its use as a photo-crosslinking agent in chemical biology. mdpi.com

Studies on benzophenone derivatives have shown that their photochemical behavior can be tuned by modifying their structure. mdpi.comnih.govdp.tech For instance, the introduction of electron-donating groups can red-shift the absorption maximum and enhance the molar extinction coefficient. mdpi.comnih.gov The photochemistry of benzophenone derivatives has been investigated through techniques like cyclic voltammetry and electron spin resonance (ESR) spectroscopy. mdpi.comdp.tech

Advanced Characterization Methodologies in the Study of 4 Benzoylphenyl Acetonitrile Excluding Specific Compound Data

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance Spectroscopy)

Spectroscopic methods are indispensable for elucidating the molecular structure of organic compounds like (4-Benzoylphenyl)acetonitrile. Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for this purpose, providing detailed information about the carbon-hydrogen framework of a molecule. researchgate.netyoutube.com

In ¹H NMR spectroscopy, the chemical environment of each hydrogen atom (proton) in the molecule is recorded. youtube.com For this compound, this would reveal distinct signals corresponding to the protons on the two separate aromatic rings and the methylene (B1212753) (-CH₂) group. The protons on the benzoyl ring would exhibit different chemical shifts from those on the phenyl ring attached to the acetonitrile (B52724) group due to the differing electronic effects of the adjacent carbonyl and nitrile functional groups. Furthermore, the substitution pattern on the phenyl rings influences the splitting patterns (multiplicity) of the signals, which arises from the magnetic interactions between neighboring, non-equivalent protons. The integration of these signals, or the area under each peak, is proportional to the number of protons it represents, confirming, for example, the presence of the two protons of the methylene group.

Similarly, ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. This allows for the identification of the carbonyl carbon, the nitrile carbon, the quaternary carbons within the aromatic rings, and the carbons bonded to hydrogen atoms. The chemical shifts of these carbon signals are indicative of their electronic environment.

Together, ¹H and ¹³C NMR spectra provide a comprehensive picture of the molecular connectivity of this compound, allowing for unambiguous structural confirmation.

Chromatographic Methods for Purity Assessment and Isolation (e.g., Thin-Layer Chromatography)

Chromatographic techniques are fundamental for separating mixtures and assessing the purity of compounds. researchgate.net Thin-Layer Chromatography (TLC) is a widely used, rapid, and cost-effective method for monitoring reaction progress and determining the purity of a sample. fishersci.caresearchgate.net

In the context of this compound, TLC can be employed to monitor its synthesis. By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it in an appropriate solvent system (mobile phase), the starting materials, intermediates, and the final product can be separated based on their differing polarities and affinities for the stationary phase. researchgate.netresearchgate.net A pure sample of this compound would ideally show a single spot on the TLC plate after development and visualization (e.g., under UV light). The presence of multiple spots would indicate impurities.

For the isolation and purification of small quantities of this compound, preparative thin-layer chromatography (prep-TLC) can be utilized. chemrxiv.org This technique uses thicker stationary phase layers to accommodate larger amounts of the sample. After separation, the band corresponding to the desired product can be physically scraped from the plate, and the compound can be extracted from the stationary phase with a suitable solvent. chemrxiv.org

For more rigorous purity assessment and for preparative-scale purification, High-Performance Liquid Chromatography (HPLC) is often the method of choice. researchgate.netamericanlaboratory.com HPLC offers higher resolution and sensitivity compared to TLC. americanlaboratory.com In a typical reverse-phase HPLC setup, a nonpolar stationary phase is used with a polar mobile phase, such as a mixture of acetonitrile and water. shimadzu.com The purity of a this compound sample can be determined with high accuracy by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all detected peaks.

Theoretical and Computational Chemistry Studies on 4 Benzoylphenyl Acetonitrile Systems

Quantum Chemical Calculations of Reaction Intermediates and Transition States

Quantum chemical calculations are fundamental to identifying and characterizing the transient species that govern a chemical reaction, namely reaction intermediates and transition states. While specific studies on (4-Benzoylphenyl)acetonitrile are not widely available, the methodologies employed for similar molecules provide a clear framework for how such investigations would be conducted.

For instance, in the study of chemical reactions, automated potential energy surface explorations are used to generate thousands of organic reactions. icm.edu.pl These calculations, often performed at levels of theory like ωB97X-D3/def2-TZVP, can identify the geometries and frequencies of reactants, products, and crucially, the transition states that connect them. icm.edu.pl This allows for the calculation of activation energies and reaction enthalpies, providing quantitative data on reaction feasibility and kinetics. icm.edu.pl

The process involves optimizing the structures of all species on the potential energy surface. Advanced computational models, such as the UωB97XD/6-311++G(2d,p) model chemistry, are employed for this purpose, with further energy refinements often carried out using higher-level methods like CCSD(T). For reactions involving different spin states, calculations are performed for each potential energy surface to identify all relevant transition states.

A key aspect of these calculations is the application of transition state theory (TST) and its variants, like variational transition state theory (VTST), to compute reaction rate constants. researchgate.net These theoretical rates can then be compared with experimental data to validate the proposed reaction mechanism. For reactions where quantum effects are significant, especially at low temperatures, tunneling corrections are incorporated into the rate constant calculations.

Table 1: Representative Data from Quantum Chemical Calculations for Related Systems

| Parameter | Computational Method | Typical Value/Finding | Reference |

| C=O Bond Length | DFT | ~1.22 Å | |

| C≡N IR Stretch | DFT (B3LYP/6-311+G(d,p)) | ~2240 cm⁻¹ | |

| Benzoyl C=O IR Stretch | DFT (B3LYP/6-311+G(d,p)) | ~1680 cm⁻¹ | |

| Activation Energy (Ea) | ωB97X-D3/def2-TZVP | Varies per reaction | icm.edu.pl |

| Enthalpy of Reaction (ΔH) | ωB97X-D3/def2-TZVP | Varies per reaction | icm.edu.pl |

Note: The data in this table is illustrative and based on findings for structurally similar compounds due to the absence of specific literature on this compound.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule is intrinsically linked to its reactivity. Computational methods, particularly Density Functional Theory (DFT), are widely used to analyze the electronic properties of organic molecules. For a molecule like this compound, such an analysis would focus on its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity. For a related compound, 2-(4-benzoylphenyl)-2-(2-thienyl)acetonitrile, DFT calculations at the B3LYP/6-311+G(d,p) level determined a HOMO-LUMO gap of approximately 4.1 eV, suggesting moderate reactivity.

Another important tool in reactivity prediction is the analysis of the molecular electrostatic potential (ESP). The ESP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net In this compound, the benzoyl group, being strongly electron-withdrawing, would be expected to enhance the electrophilicity of the molecule, making it more susceptible to nucleophilic attack.

Table 2: Predicted Electronic Properties from DFT Calculations

| Property | Computational Method | Significance | Reference |

| HOMO Energy | DFT/B3LYP/6-311+G(d,p) | Electron-donating ability | |

| LUMO Energy | DFT/B3LYP/6-311+G(d,p) | Electron-accepting ability | |

| HOMO-LUMO Gap | DFT/B3LYP/6-311+G(d,p) | Chemical reactivity and stability | |

| Molecular Dipole Moment | DFT | Polarity and intermolecular interactions | |

| Electrostatic Potential (ESP) | DFT | Identification of reactive sites | researchgate.net |

Note: This table outlines the types of electronic properties typically calculated and their significance. Specific values for this compound are not available in the searched literature.

Mechanistic Insights Derived from Computational Modeling

Computational modeling serves as a powerful tool for elucidating complex reaction mechanisms at a molecular level. By simulating reaction pathways, researchers can gain a detailed understanding of the sequence of bond-breaking and bond-forming events, the stereochemistry of the reaction, and the factors that control selectivity.

For reactions involving species like this compound, computational models can be used to explore various potential reaction pathways. For example, in synthetic procedures, different mechanistic possibilities, such as nucleophilic addition or substitution, can be modeled. The calculated energy profiles for these pathways allow for the identification of the most energetically favorable route, which is likely to be the dominant mechanism.

Molecular dynamics (MD) simulations can provide further insights into the role of the solvent and the dynamic behavior of the molecule during the reaction. For instance, MD can be used to simulate solubility parameters in different solvents, which can be crucial for optimizing reaction conditions. In the context of photochemical reactions, where the related compound 4-benzoylbenzonitrile (B72303) is used as a triplet sensitizer, computational modeling can help to understand the energy transfer processes and the photoisomerization pathways.

The integration of quantum chemical calculations with kinetic modeling allows for a comprehensive analysis of reaction mechanisms. researchgate.net By comparing computationally predicted reaction rates and product distributions with experimental observations, researchers can refine their mechanistic hypotheses and build accurate predictive models for chemical reactivity. researchgate.net

Emerging Research Directions and Future Perspectives in the Chemistry of 4 Benzoylphenyl Acetonitrile

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of diaryl ketones, including (4-Benzoylphenyl)acetonitrile, is a focal point of intensive research, with an emphasis on developing sustainable and highly efficient catalytic systems. Traditional methods are often being replaced by more advanced palladium-catalyzed and nanomaterial-based approaches.

Recent progress has seen the advent of palladium-catalyzed reactions that proceed through novel mechanisms. One such method involves a sequence of α-arylation and aerobic oxidative C-C bond cleavage, which demonstrates good tolerance for reactive functional groups like -OH, NH₂, and -CHO. researcher.life Another significant development is a Pd-catalyzed protocol for the direct synthesis of aryl ketones from arylboronic acids and nitriles, uniquely utilizing water as the sole solvent to improve the process's sustainability. researcher.life Furthermore, carbonylative Suzuki-Miyaura reactions have been refined for diaryl ketone synthesis, employing palladium catalysis with a specific N,N,N-tridentate ligand or using difluorocarbene transfer as a novel approach. researcher.life

The field is also witnessing the rise of innovative catalyst designs. Magnetic nanocatalysts, such as Fe₃O₄@DH/Ph-ImH-Phen-Pd(0), are being used for carbonylative Suzuki coupling reactions, offering high efficiency and the significant advantage of being easily separable from the reaction mixture with an external magnet for reuse. researchgate.net Heterobimetallic catalysts, like a Pd-Sn system, are also being explored for one-pot carbonylative coupling reactions. researchgate.net Beyond palladium, superbase-mediated reductive O-phosphorylation using red phosphorus presents a completely different, metal-free pathway to derivatives of aromatic ketones. researcher.life

Table 1: Overview of Novel Catalytic Systems for Diaryl Ketone Synthesis

| Catalytic System | Reaction Type | Key Features |

|---|---|---|

| Palladium Catalyst | α-Arylation / Aerobic Oxidative C-C Cleavage | Good functional group compatibility; allows for gram-scale synthesis. researcher.life |

| Pd(II) Catalyst | Reaction of Arylboronic Acids with Nitriles | Operates in water; uses minimal amounts of a cost-effective acid additive. researcher.life |

| Palladium Catalyst with N,N,N-tridentate ligand | Carbonylative Suzuki-Miyaura Reaction | Utilizes a specific ligand to control the reactive PdII=CF₂ intermediate. researcher.life |

| Fe₃O₄@DH/Ph-ImH-Phen-Pd(0) Nanomaterial | Carbonylative Suzuki Coupling | Highly efficient nanomagnetic catalyst; reusable for multiple cycles. researchgate.net |

| Palladium supported on graphitic carbon nitride (Pd/g-C₃N₄) | Carbonylative Reaction | Uses a solid support for the palladium catalyst. researchgate.net |

| Red Phosphorus in KOH/DMSO(H₂O) | Reductive O-Phosphorylation | Superbase-mediated; proceeds via single electron transfer. researcher.life |

Exploration of New Reaction Pathways for Enhanced Functionalization

Research into the functionalization of this compound is driven by the versatile reactivity of its nitrile and ketone moieties. The nitrile group, in particular, is a gateway to a vast array of chemical transformations. nih.gov

The nitrile functionality is not merely a precursor to other groups but an active participant in complex reaction cascades. It can engage in various cycloaddition reactions, such as [2+2+2] with alkynes, [3+2] with azides, and [4+2] with dienes, leading to the formation of diverse carbocyclic and heterocyclic structures. nih.gov Moreover, the nitrile group can serve as a directing group in C-H bond functionalization reactions, enabling the introduction of new functionalities at specific positions. nih.gov It also acts as a radical acceptor in cascade strategies. nih.gov The transformation of the nitrile group into amines, ketones, aldehydes, and carboxylic acids remains a fundamental and valuable synthetic tool. acs.org

Traditional methods for introducing the cyano group, like the Sandmeyer and Rosenmund-von Braun reactions, are often limited by the need for prefunctionalized substrates and the use of toxic reagents. acs.org Consequently, transition-metal-catalyzed direct C-H cyanation has emerged as a more efficient and atom-economical alternative, with catalytic systems based on palladium, ruthenium, copper, cobalt, manganese, and nickel being developed. acs.org For the ketone moiety, catalytic decarbonylation represents a powerful transformation. A CeO₂-supported Cu-Pd alloy nanoparticle catalyst has been successfully developed for the decarbonylation of specific diaryl ketones, highlighting a novel strategy for molecular editing. chemrxiv.org

Table 2: Selected Reaction Pathways for Nitrile and Ketone Functionalization

| Functional Group | Reaction Type | Description |

|---|---|---|

| Nitrile | Cycloaddition Reactions | Participates in [2+2+2], [3+2], and [4+2] cycloadditions to form complex ring systems. nih.gov |

| Nitrile | C-H Bond Functionalization | Acts as a directing group to guide the introduction of various functional groups. nih.gov |

| Nitrile | Conversion | Can be readily transformed into amines, aldehydes, ketones, and carboxylic acids. acs.org |

| Aromatic C-H | Direct C-H Cyanation | Transition-metal-catalyzed introduction of a nitrile group, avoiding prefunctionalization. acs.org |

| Ketone | Catalytic Decarbonylation | Removal of the carbonyl group using a Cu-Pd alloy nanoparticle catalyst. chemrxiv.org |

Advancements in Asymmetric Synthesis Utilizing Nitrile-Containing Substrates

The synthesis of chiral molecules is of paramount importance, particularly in the pharmaceutical industry, where the "handedness" of a molecule can determine its biological activity. youtube.com Asymmetric catalysis provides the tools to selectively produce one enantiomer over its mirror image. youtube.com For substrates like this compound, which contain both a prochiral ketone and a synthetically versatile nitrile, the development of asymmetric methods is a vibrant area of research.

A significant challenge in this area is the asymmetric hydrogenation of diaryl ketones, especially when the two aryl groups are sterically similar. researcher.life Recent breakthroughs include the development of catalysts that can effectively differentiate between para-substituted aryl rings, achieving high yields and enantioselectivities through noncovalent interactions like π-π stacking and C-H···π interactions between the substrate and catalyst. researcher.life Another innovative approach combines visible light photoactivation with phosphoric acid catalysis in a one-pot reaction to generate chiral α,α-diarylketones with excellent enantioselectivity. nih.gov

The nitrile group itself is a valuable handle for asymmetric transformations. Chiral nitriles are recognized as crucial intermediates in the synthesis of bioactive compounds. frontiersin.org A notable example is the highly selective asymmetric Mannich-type reaction of α-cyanoketones, which can be promoted by a scandium-based catalyst system. nih.gov Furthermore, the field of atroposelective synthesis, which creates axial chirality, has been advanced by the rhodium(III)-catalyzed C-H cyanation to produce axially chiral biaryl nitriles. acs.org Organocatalysis, using chiral isothioureas, has also proven effective for the atroposelective N-acylation to synthesize N-N axially chiral molecules. nih.govrsc.org The development of novel catalyst classes, such as chiral-at-metal iridium(III) complexes, which use the metal center as the sole source of chirality, opens new avenues for enantioselective reactions like Friedel-Crafts additions. acs.org

Table 3: Methods in Asymmetric Synthesis Involving Nitrile and Ketone Substrates

| Method | Substrate Type | Catalyst/Reagent | Outcome |

|---|---|---|---|

| Asymmetric Hydrogenation | Diaryl Ketones | Chiral catalyst utilizing noncovalent interactions | High yield and enantioselectivity for chiral diarylcarbinols. researcher.life |

| Photoactivation/Acid Catalysis | Arylalkyne, Benzoquinone | Visible light, Chiral Phosphoric Acid | Enantioenriched α,α-diarylketones. nih.gov |

| Asymmetric Mannich-type Reaction | α-Cyanoketones | Amide ligand/Sc(OiPr)₃ | Highly enantio- and diastereoselective formation of products. nih.gov |

| Atroposelective C-H Cyanation | 1-Aryl isoquinoline (B145761) derivatives | Chiral BOCpRh complex | Axially chiral biaryl nitriles with excellent yields and enantioselectivities. acs.org |

| Atroposelective N-Acylation | Benzamides, Indoles | Chiral Isothiourea | N-N axially chiral compounds with high yields and stereoselectivities. nih.govrsc.org |

| Enantioselective Friedel-Crafts Addition | α,β-Unsaturated 2-acyl imidazoles | Chiral-at-metal Iridium(III) complex | High yields and enantioselectivities at low catalyst loadings. acs.org |

Q & A

Q. What validation criteria are critical for acetonitrile-based analytical methods in regulatory submissions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.